1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
Description
Properties
IUPAC Name |
1-ethyl-4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-19-9-10-21(16(23)15(19)22)17(24)20-8-7-13(11-20)25-14-6-4-5-12(2)18-14/h4-6,13H,3,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIZFOVPKSCDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multiple steps, starting with the preparation of the pyrrolidine and piperazine rings. The pyrrolidine ring can be synthesized using allylamine via palladium(II)-assisted cyclization or a ring-closing-metathesis strategy . The piperazine ring is then functionalized with the pyrrolidine-1-carbonyl group and the 6-methylpyridin-2-yloxy group through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving piperazine and pyrrolidine rings.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Discussion of Key Differences
- Position of Dione Groups: Compound A (2,3-dione) vs. Compound D (2,6-dione).
- Substituent Effects : The ethyl group in Compound A may enhance lipophilicity compared to benzyl groups in Compound B , while the trifluoromethyl group in Compound C improves metabolic stability .
- Biological Implications : Piperazine-2,3-diones (A , B , C ) show promise in antiparasitic applications, whereas piperazine-2,6-diones (D ) are explored in oncology .
Biological Activity
1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound notable for its structural features, including a piperazine ring, a pyrrolidine moiety, and a methylpyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The chemical formula of this compound is , indicating its rich functional group composition that contributes to its biological activity. The presence of the piperazine and pyrrolidine rings allows for diverse chemical reactivity, making it a versatile scaffold for drug design.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antiviral Properties
The antiviral potential of this compound has been explored through its interaction with viral proteins. Molecular docking studies have suggested that it may inhibit key viral enzymes, thereby preventing viral replication. For instance, compounds structurally related to this compound demonstrated effective binding affinities to viral proteases .
Anticancer Effects
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism of action appears to involve the modulation of cell signaling pathways related to cell survival and proliferation . Notably, research has indicated that similar piperazine derivatives exhibit cytotoxicity against various cancer types, enhancing their therapeutic potential .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Techniques like surface plasmon resonance and molecular docking are employed to elucidate these interactions. Preliminary findings suggest that the compound effectively inhibits enzymes involved in disease pathways, which could enhance its therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity influenced by substituents and functional groups.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methylpiperazine | Similar piperazine structure | Enhanced solubility |
| 5-Methylpyridine | Contains a pyridine ring | Increased lipophilicity |
| Pyrrolidine Derivatives | Incorporates a pyrrolidine ring | Diverse biological activities |
The unique combination of piperazine and pyrrolidine frameworks along with the methylpyridine component in this compound may lead to distinct therapeutic effects compared to its analogs .
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of piperazine derivatives, this compound showed promising results against Gram-positive bacteria .
- Cancer Cell Apoptosis : A recent investigation into the anticancer properties revealed that treatment with this compound led to significant apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
